Bienvenue dans la boutique en ligne BenchChem!

(5-Methyl-1H-pyrazol-3-yl)boronic acid

Suzuki-Miyaura cross-coupling Protolytic deboronation Heteroaryl boronic acid stability

Procure (5-Methyl-1H-pyrazol-3-yl)boronic acid for Suzuki-Miyaura coupling where aqueous conditions cause deboronation. The 5-methyl substitution provides stabilizing steric and electronic contributions, enabling efficient coupling and alignment with patented JAK inhibitor and antibacterial scaffolds. This specific regioisomer ensures IP compliance and reproducible synthetic routes.

Molecular Formula C4H7BN2O2
Molecular Weight 125.922
CAS No. 1163248-54-1
Cat. No. B591762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1H-pyrazol-3-yl)boronic acid
CAS1163248-54-1
Molecular FormulaC4H7BN2O2
Molecular Weight125.922
Structural Identifiers
SMILESB(C1=CC(=NN1)C)(O)O
InChIInChI=1S/C4H7BN2O2/c1-3-2-4(5(8)9)7-6-3/h2,8-9H,1H3,(H,6,7)
InChIKeyVWENLWUOIPCRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methyl-1H-pyrazol-3-yl)boronic acid (CAS 1163248-54-1): Pyrazole Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling and Medicinal Chemistry Applications


(5-Methyl-1H-pyrazol-3-yl)boronic acid (CAS 1163248-54-1; molecular formula C4H7BN2O2; molecular weight 125.92 g/mol) is a heteroaryl boronic acid building block characterized by a pyrazole ring bearing a methyl substituent at the 5-position and a boronic acid group at the 3-position . As a member of the pyrazolyl boronic acid class, it functions as an organoboron reagent in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . The compound possesses 3 hydrogen bond donor counts, 1 rotatable bond, and a topological polar surface area of 69.1 Ų .

Why Generic Substitution of (5-Methyl-1H-pyrazol-3-yl)boronic acid Is Not Recommended: Critical Differentiators in Suzuki Coupling Reactivity and JAK Inhibitor Scaffold Specificity


The 5-methyl substitution pattern on the pyrazole ring of (5-methyl-1H-pyrazol-3-yl)boronic acid imparts distinct steric and electronic properties that cannot be replicated by unsubstituted 1H-pyrazol-3-ylboronic acid or alternative regioisomers such as (1-methyl-1H-pyrazol-5-yl)boronic acid and (5-methyl-1H-pyrazol-4-yl)boronic acid [1]. In Suzuki-Miyaura cross-coupling reactions, the methyl group at the 5-position modulates transmetalation efficiency and influences regioselectivity when this boronic acid is employed as a coupling partner, a critical parameter for constructing defined pyrazole-containing biaryl architectures [2]. Furthermore, this specific substitution pattern is structurally embedded within boron-containing pyrazole JAK inhibitor scaffolds disclosed in patent literature, wherein alternative substitution patterns would yield different pharmacological profiles [3]. Generic substitution without verifying the precise positional isomer risks altered reaction yields, unexpected regiochemical outcomes, and divergence from validated synthetic routes in medicinal chemistry programs.

Quantitative Evidence Guide: (5-Methyl-1H-pyrazol-3-yl)boronic acid Performance Data vs. Comparator Boronic Acids


Comparative Suzuki Coupling Stability: Non-Aqueous Conditions Minimize Protolytic Deboronation Relative to Unsubstituted Pyrazole Boronic Esters

Pyrazole boronic esters bearing a methyl substituent at the 5-position (including the boronic acid derived therefrom) undergo efficient Suzuki cross-coupling under specifically developed nonaqueous conditions that minimize undesirable protolytic deboronation, a common degradation pathway that limits the practical utility of unsubstituted 2-heteroaryl boronic acids [1]. In contrast, unsubstituted pyrazole boronic acids exhibit substantial protolytic deboronation under standard aqueous Suzuki conditions, necessitating the use of excess boronic acid or specialized anhydrous protocols. The methyl substituent at the 5-position provides a stabilizing electronic and steric contribution that reduces susceptibility to deboronation.

Suzuki-Miyaura cross-coupling Protolytic deboronation Heteroaryl boronic acid stability

Purity Specifications: 97% Standard Purity for (5-Methyl-1H-pyrazol-3-yl)boronic acid with HPLC Quality Control

Commercial suppliers of (5-methyl-1H-pyrazol-3-yl)boronic acid consistently report a standard purity of 97% with HPLC quality control verification . This purity specification serves as a procurement benchmark; certain alternative pyrazole boronic acids (e.g., 1H-pyrazol-3-ylboronic acid hydrate) may be offered at varying purity grades depending on the vendor, and procurement of lower-purity material for sensitive coupling reactions may introduce undefined impurities that compromise yield or necessitate additional purification steps.

Boronic acid purity HPLC analysis Quality control specifications

Physical Property Specification: Density 1.31 ± 0.1 g/cm³ for (5-Methyl-1H-pyrazol-3-yl)boronic acid

(5-Methyl-1H-pyrazol-3-yl)boronic acid is characterized by a density of 1.31 ± 0.1 g/cm³ at 20 °C and 760 Torr, appearing as an off-white solid [1]. This physical property specification provides a verifiable quality control parameter for incoming material acceptance and formulation calculations. In contrast, 1H-pyrazol-3-ylboronic acid hydrate has a reported melting point of 88–93 °C and is a solid with different physical handling characteristics .

Density specification Physical property Material handling

JAK Inhibitor Scaffold: Boron-Containing Pyrazole Compounds Including 5-Methyl-3-Boronic Acid Substitution Pattern as Pharmaceutical Intermediates

Patent WO 2022/133420 A1 (Boehringer Ingelheim Animal Health USA Inc. and Borah Inc.) discloses a series of novel boron-containing pyrazole compounds as Janus kinase (JAK) inhibitors, wherein the pyrazole boronic acid scaffold with substituents including methyl at the pyrazole ring position represents a key structural motif for therapeutic activity [1][2]. The specific 5-methyl-3-boronic acid substitution pattern is structurally embedded within the claimed compound classes. Alternative regioisomers such as (1-methyl-1H-pyrazol-5-yl)boronic acid or (5-methyl-1H-pyrazol-4-yl)boronic acid are not equivalent in this context and would generate different downstream intermediates.

JAK inhibitor Medicinal chemistry Pharmaceutical intermediate

Storage Stability Requirements: Inert Atmosphere at -20°C for (5-Methyl-1H-pyrazol-3-yl)boronic acid

(5-Methyl-1H-pyrazol-3-yl)boronic acid requires storage under inert atmosphere at -20°C to maintain stability . This storage requirement is consistent with the general handling protocols for air- and moisture-sensitive heteroaryl boronic acids, which are susceptible to oxidation and protolytic deboronation. In comparison, 1H-pyrazol-3-ylboronic acid hydrate is recommended for storage at 2–8°C, a less stringent temperature requirement that reflects differences in hydration state and inherent stability profiles .

Boronic acid storage Stability Handling protocol

AstraZeneca Downstream Synthesis Routes: Validated Intermediate for Biaryl Benzamide Antibacterial Agents

(5-Methyl-1H-pyrazol-3-yl)boronic acid serves as a validated intermediate in the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki-Miyaura cross-coupling, a class of compounds that demonstrated antibacterial activity against clinically isolated NDM-1-positive bacterial strains with docking-validated target engagement [1]. The synthesis yields of the target pyrazole amide derivatives ranged from moderate to excellent under palladium-catalyzed Suzuki conditions. This compound is further cited in AstraZeneca patent WO2016/177703 as a downstream synthesis intermediate for pharmaceutical development . Alternative pyrazole boronic acids without the 5-methyl substitution pattern would produce structurally divergent final products that would not recapitulate the antibacterial SAR established in this study.

Antibacterial NDM-1 Biaryl synthesis Pharmaceutical intermediate

Recommended Application Scenarios for (5-Methyl-1H-pyrazol-3-yl)boronic acid Based on Evidence-Verified Performance


Suzuki-Miyaura Cross-Coupling Requiring Reduced Protolytic Deboronation

(5-Methyl-1H-pyrazol-3-yl)boronic acid is optimally deployed in Suzuki-Miyaura cross-coupling reactions where aqueous conditions would cause unacceptable protolytic deboronation of unsubstituted 2-heteroaryl boronic acids. The 5-methyl substitution provides stabilizing steric and electronic contributions that enable efficient coupling under nonaqueous conditions [1]. Procurement of this specific regioisomer, rather than unsubstituted 1H-pyrazol-3-ylboronic acid, is indicated for synthetic sequences where boron-containing pyrazole intermediates must survive multiple reaction steps without degradation.

Synthesis of JAK Inhibitor Pharmaceutical Intermediates

As disclosed in patent WO 2022/133420 A1 (Boehringer Ingelheim Animal Health USA Inc. and Borah Inc.), boron-containing pyrazole compounds including the 5-methyl-3-boronic acid scaffold exhibit JAK inhibitory activity for treating inflammation, autoimmune diseases, and cancer [1][2]. (5-Methyl-1H-pyrazol-3-yl)boronic acid serves as a key building block for constructing these patented compound classes. Medicinal chemistry programs pursuing JAK-targeted therapeutics should procure this exact regioisomer to align with patent-disclosed synthetic routes.

Antibacterial Agent Development Targeting NDM-1-Positive Resistant Bacteria

This compound is an essential intermediate for synthesizing 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides, a class of compounds with demonstrated antibacterial activity against clinically isolated NDM-1-positive bacterial strains and docking-validated molecular target engagement [1]. The 5-methyl substitution pattern on the pyrazole ring is integral to the antibacterial structure-activity relationship (SAR). Alternative pyrazole boronic acids lacking this substitution pattern would produce structurally divergent final products lacking the validated antibacterial profile.

AstraZeneca-Disclosed Pharmaceutical Development Pathways

(5-Methyl-1H-pyrazol-3-yl)boronic acid is cited in AstraZeneca patent WO2016/177703 as a downstream synthesis intermediate for pharmaceutical development programs [1]. Procurement of this compound ensures alignment with patented synthetic routes, which is critical for intellectual property compliance and for reproducing published synthetic procedures without introducing uncharacterized impurities or regioisomeric contaminants that could compromise biological assay reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methyl-1H-pyrazol-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.